molecular formula C21H21N3O3S B3310411 N-(4-{[(2,3-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide CAS No. 946204-05-3

N-(4-{[(2,3-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide

Cat. No.: B3310411
CAS No.: 946204-05-3
M. Wt: 395.5 g/mol
InChI Key: YQJKXRXPWGMQBB-UHFFFAOYSA-N
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Description

N-(4-{[(2,3-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide is a thiazole-based benzamide derivative with a molecular formula of C₂₁H₂₁N₃O₃S and a molecular weight of 395.48 g/mol . The compound features a central 1,3-thiazole ring substituted at the 4-position with a carbamoylmethyl group linked to a 2,3-dimethylphenyl moiety. The 2-position of the thiazole is functionalized with a 4-methoxybenzamide group.

The compound’s synthesis likely involves sequential coupling reactions: (1) formation of the thiazole core, (2) introduction of the carbamoylmethyl group via amidation, and (3) attachment of the 4-methoxybenzamide moiety. Characterization by ¹H-NMR, ¹³C-NMR, IR, and mass spectrometry would confirm the structure, with key IR signals expected for the amide C=O stretch (~1660–1680 cm⁻¹) and methoxy C–O vibrations (~1250 cm⁻¹) .

Properties

IUPAC Name

N-[4-[2-(2,3-dimethylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c1-13-5-4-6-18(14(13)2)23-19(25)11-16-12-28-21(22-16)24-20(26)15-7-9-17(27-3)10-8-15/h4-10,12H,11H2,1-3H3,(H,23,25)(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQJKXRXPWGMQBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(2,3-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

    Attachment of the Carbamoyl Group: The thiazole intermediate is then reacted with 2,3-dimethylphenyl isocyanate to introduce the carbamoyl group.

    Coupling with Methoxybenzamide: Finally, the compound is coupled with 4-methoxybenzoyl chloride in the presence of a base like triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(2,3-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various functional groups replacing the methoxy group.

Scientific Research Applications

N-(4-{[(2,3-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(4-{[(2,3-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The thiazole ring and carbamoyl group are known to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as the inhibition of microbial growth or the modulation of inflammatory pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogues differ primarily in substituents on the phenyl ring (2,3-dimethyl vs. 2,6-dimethyl) and the benzamide group (4-methoxy vs. 3,4-dimethoxy or halogenated variants). These modifications influence physicochemical properties, bioavailability, and target interactions.

Table 1: Key Structural and Molecular Comparisons

Compound Name Substituents (Phenyl) Benzamide Group Molecular Formula Molecular Weight (g/mol) Key References
N-(4-{[(2,3-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide 2,3-dimethyl 4-methoxy C₂₁H₂₁N₃O₃S 395.48
F186-0413 (2,6-dimethylphenyl analogue) 2,6-dimethyl 4-methoxy C₂₁H₂₁N₃O₃S 395.48
F186-0562 (3,4-dimethoxybenzamide analogue) 2,3-dimethyl 3,4-dimethoxy C₂₂H₂₃N₃O₄S 425.50
N-(4-phenyl-1,3-thiazol-2-yl)-4-chlorobenzamide (5c) Phenyl 4-chloro C₁₆H₁₂ClN₃OS 329.80
4-(diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide 4-nitrophenyl 4-diethylsulfamoyl C₁₉H₂₀N₄O₅S₂ 448.52

Key Observations:

4-Methoxybenzamide vs. 3,4-dimethoxybenzamide (F186-0562): The additional methoxy group in F186-0562 increases lipophilicity (logP ~2.8 vs. ~2.5 for the target compound), which may enhance membrane permeability but reduce aqueous solubility .

Anti-inflammatory Potential: Analogues like N-(4-phenyl-1,3-thiazol-2-yl)-4-chlorobenzamide (5c) exhibit notable anti-inflammatory activity (carrageenan-induced edema model), suggesting that the thiazole-benzamide scaffold is pharmacologically relevant. The target compound’s methoxy group may modulate COX-2 selectivity compared to halogenated variants .

Synthetic Methodologies :

  • Thiazole derivatives are commonly synthesized via cyclization of thioamides or coupling of preformed thiazoles with acyl chlorides. For example, describes triazole-thione synthesis via hydrazinecarbothioamide intermediates, while the target compound likely employs similar amide-coupling strategies .

Spectroscopic Characterization :

  • IR Spectra : The target compound’s IR spectrum would show a strong C=O stretch (~1660–1680 cm⁻¹) for both the carbamoyl and benzamide groups, similar to triazole-thiones in .
  • ¹H-NMR : Distinct signals for the methoxy group (δ ~3.8 ppm), aromatic protons (δ ~6.8–7.5 ppm), and methyl groups (δ ~2.2–2.5 ppm) would confirm the structure .

Biological Activity Gaps :

  • While analogues like F186-0413 and F186-0562 are labeled as screening compounds, specific bioactivity data for the target compound are unavailable. However, structural parallels to ’s anti-inflammatory thiazoles suggest plausible therapeutic relevance .

Contradictions and Limitations:

  • focuses on triazole-thiones rather than thiazoles, limiting direct synthetic comparisons.
  • No direct bioactivity data exist for the target compound; inferences are drawn from structural analogues.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-{[(2,3-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-(4-{[(2,3-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide

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